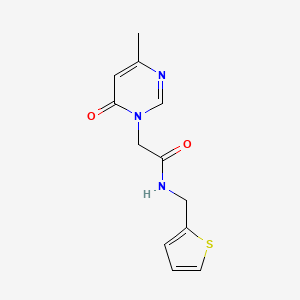

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as MTA, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTA is a synthetic compound that belongs to the class of pyrimidine derivatives and has a molecular weight of 311.37 g/mol.

Aplicaciones Científicas De Investigación

Crystallography and Structural Studies

The crystal structures of related compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. Such studies provide insights into the intramolecular interactions stabilizing these conformations, which are crucial for understanding the chemical behavior and reactivity of these molecules (Subasri et al., 2016).

Synthesis and Potential Thymidylate Synthase Inhibitors

Research has focused on synthesizing classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, aiming to develop new antitumor agents. These studies explore the synthesis process, including Heck coupling and cyclization, to produce compounds with potential biological activity (Gangjee et al., 2004).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

Further investigations have led to the synthesis of compounds acting as dual inhibitors for both dihydrofolate reductase (DHFR) and thymidylate synthase (TS), demonstrating significant antitumor activities. These studies highlight the importance of structural modifications, such as the introduction of an ethyl group, to enhance potency and the spectrum of tumor inhibition (Gangjee et al., 2009).

Anticonvulsant Agents

The synthesis of new derivatives aiming at anticonvulsant activities has been explored. This includes studying the affinity of these compounds with anticonvulsant biotargets and evaluating their efficacy in vivo, contributing to the development of potential new treatments for seizures (Severina et al., 2020).

Antimicrobial Activities

Research into the synthesis of novel derivatives also extends to evaluating their antimicrobial activities against a range of bacterial and fungal strains. This work contributes to identifying new compounds with potential as antimicrobial agents, addressing the need for novel treatments in the face of growing antibiotic resistance (Hossan et al., 2012).

Propiedades

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-9-5-12(17)15(8-14-9)7-11(16)13-6-10-3-2-4-18-10/h2-5,8H,6-7H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZWATIXOHEEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2928968.png)

![2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2928972.png)

![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2928973.png)

![2-[(4-Methylfuran-2-yl)methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2928976.png)

![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)